molecular formula C10H11BrF3NO3S B1474966 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine CAS No. 1799846-22-2

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1474966
CAS No.: 1799846-22-2
M. Wt: 362.17 g/mol
InChI Key: GOYINUCTGTVMAP-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine ( 1799846-22-2) is a high-purity chemical building block offered for research applications. This specialized pyridine derivative features a bromo substituent, a trifluoromethyl group, and a key 3-(methylsulfonyl)propoxy side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C 10 H 11 BrF 3 NO 3 S and it has a molecular weight of 362.17 g/mol . The compound is associated with scholarly research in areas such as energy materials and synthetic methodology . As a multifunctional scaffold, it is particularly useful for constructing more complex molecules and for use in cross-coupling reactions, facilitated by the reactive bromo group. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request additional technical data sheets and specifications for their experimental needs.

Properties

IUPAC Name

5-bromo-2-(3-methylsulfonylpropoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO3S/c1-19(16,17)4-2-3-18-9-8(10(12,13)14)5-7(11)6-15-9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYINUCTGTVMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

This intermediate is typically synthesized by bromination of 2-methoxy-3-(trifluoromethyl)pyridine using brominating agents in acidic media.

Typical Procedure:

Step Reagents & Conditions Description Yield
1 2-Methoxy-3-(trifluoromethyl)pyridine + 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione + trifluoroacetic acid (TFA) Stir at 20°C under inert atmosphere for 16-22 hours 52-74%
2 Work-up with saturated sodium bicarbonate, extraction with ethyl acetate and heptane, filtration, concentration, and silica gel chromatography Purification of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil 74% reported

The bromination proceeds via electrophilic substitution facilitated by the brominating agent in TFA, followed by neutralization and purification steps to isolate the brominated product.

Synthetic Route to 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (Related Intermediate)

A patented method describes a four-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which shares the brominated trifluoromethyl pyridine core, involving:

  • Reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under basic conditions
  • Subsequent transformations leading to the methyl-substituted pyridine

This route emphasizes:

  • Use of tetrahydrofuran (THF) as solvent
  • Cooling to 0°C during addition of sodium hydride
  • Reaction times of 16-24 hours at 10-25°C
  • Overall yield around 31.1%, suitable for scale-up due to easy-to-obtain raw materials and straightforward procedures.

While this method targets the methyl derivative, the approach to functionalizing the pyridine ring with trifluoromethyl and bromine substituents is relevant for preparing the core structure before side-chain modifications.

Although direct literature on the preparation of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine is limited, the introduction of alkoxy side chains bearing sulfonyl groups typically follows:

  • Nucleophilic substitution of the 2-position halogen (bromine or methoxy group) with a 3-(methylsulfonyl)propoxy nucleophile
  • The nucleophile can be prepared by oxidation of the corresponding sulfide or sulfoxide precursors
  • Conditions often involve base-mediated substitution in polar aprotic solvents

This step requires careful control of reaction conditions to preserve the sensitive trifluoromethyl and bromopyridine functionalities.

Summary Table of Preparation Steps and Conditions

Step No. Target Compound Key Reagents & Conditions Yield (%) Notes
1 2-Methoxy-3-(trifluoromethyl)pyridine bromination 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, TFA, 20°C, 16-22h 52-74 Inert atmosphere, purification by silica gel chromatography
2 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Work-up with NaHCO3, extraction, filtration - Intermediate for further functionalization
3 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine Nucleophilic substitution with 3-(methylsulfonyl)propoxy nucleophile under basic conditions Not reported Requires synthesis of nucleophile and mild conditions to avoid side reactions

Research Findings and Considerations

  • Bromination of methoxy-substituted trifluoromethyl pyridines using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in TFA is an efficient and reproducible method yielding high purity brominated intermediates.
  • The synthesis of the trifluoromethyl pyridine core with bromine substitution is well-established, enabling subsequent introduction of functionalized alkoxy side chains.
  • The nucleophilic substitution to install the 3-(methylsulfonyl)propoxy group likely requires pre-formation of the corresponding alkoxide or sulfonylated nucleophile, with attention to reaction conditions to maintain the integrity of the pyridine ring.
  • Scale-up feasibility is supported by the use of commercially available starting materials and mild reaction conditions.
  • Purification generally involves silica gel chromatography and careful solvent selection (ethyl acetate, heptane, tert-butyl methyl ether) to remove by-products and isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the bromine atom or the trifluoromethyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of dehalogenated or defluorinated products

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares the target compound with analogs differing in substituents at position 2:

Compound Name Position 2 Substituent Molecular Weight Key Properties
Target Compound 3-(Methylsulfonyl)propoxy ~361 g/mol High polarity (sulfonyl), moderate steric bulk
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Methoxy (MeO) 256.02 Electron-donating, low steric hindrance
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine 2-Methylpropoxy (branched) Not provided Increased steric bulk, reduced polarity compared to sulfonyl

Key Findings :

Reactivity in Cross-Coupling Reactions

Pyridines with bromine at position 5 are commonly used in Suzuki-Miyaura couplings . For example:

  • 5-Bromo-2-(trifluoromethyl)pyridine reacts with acrylates under palladium catalysis to form conjugated products .
  • The target compound’s sulfonylpropoxy group may influence reactivity by modulating electron density at the pyridine ring. Compared to methoxy or methylpropoxy substituents, the electron-withdrawing sulfonyl group could deactivate the ring, slowing coupling rates but improving regioselectivity .

Biological Activity

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁BrF₃NO₃S
  • Molecular Weight : 362.17 g/mol
  • CAS Number : 1799846-22-2

Pharmacological Activities

The biological activity of this compound is primarily evaluated through its interaction with various biological targets, particularly in cancer research and anti-inflammatory studies.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : Many pyridine derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. The introduction of electron-withdrawing groups (like trifluoromethyl) enhances their potency.
  • Case Study : A related compound demonstrated an IC₅₀ value of 15 nM against EGFR, indicating strong inhibitory activity. Such findings suggest that 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine may also exhibit similar activities due to its structural analogies .

2. Anti-inflammatory Activity

The methylsulfonyl group in the compound is known for its anti-inflammatory properties. Compounds with this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings : In vitro studies have shown that methylsulfonyl-containing compounds can reduce inflammation markers in human cell lines, suggesting that 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine might possess similar effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound and its structure-activity relationship is crucial for optimizing its biological activity.

Synthesis Method

The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives, followed by bromination and functional group modifications to introduce the methylsulfonyl and trifluoromethyl groups.

Structure-Activity Relationship (SAR)

The presence of bromine and trifluoromethyl groups significantly impacts the biological activity:

  • Bromine Substitution : Enhances lipophilicity and potentially increases binding affinity to target proteins.
  • Trifluoromethyl Group : Known to improve metabolic stability and bioavailability.

Research Findings Table

Biological ActivityIC₅₀ ValueTargetReference
EGFR Inhibition15 nMCancer Cell Lines
Anti-inflammatory EffectsN/AHuman Cell Lines
General CytotoxicityVariesVarious Cancer Cell Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine
Reactant of Route 2
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5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine

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